molecular formula C10H9BrO5 B1333920 (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid CAS No. 20037-38-1

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid

Cat. No.: B1333920
CAS No.: 20037-38-1
M. Wt: 289.08 g/mol
InChI Key: RCDYCPFAYHFSLV-UHFFFAOYSA-N
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Description

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid (CAS 20037-38-1) is a high-purity brominated aromatic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research . Its structure incorporates multiple functional handles—a bromine atom, a formyl group, and a carboxylic acid—all on a methoxyphenoxy backbone, enabling diverse chemical transformations and facilitating its use in constructing complex heterocyclic systems . A primary research application of this compound is in the synthesis of benzo[b]furan and 1,4-benzoxazepine scaffolds, which are core structures in many biologically active molecules . It is particularly useful in Perkin cyclization reactions to form 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which can be further functionalized to potential antitumor agents . Furthermore, its structural analogs have demonstrated significant potential in scientific research, including high anti-HIV activity and selective cytotoxicity against T-lymphoblastic cell lines, highlighting the value of this chemical framework in drug discovery . The bromine atom is amenable to nucleophilic substitution, allowing for the introduction of other functional groups, while the formyl group can be readily oxidized or reduced to alter the compound's properties . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use . It requires careful handling and should be stored as recommended, with reference to its associated safety data sheet (SDS) for comprehensive hazard and precautionary information .

Properties

IUPAC Name

2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDYCPFAYHFSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395041
Record name (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
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Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20037-38-1
Record name (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid typically involves the bromination of 2-formyl-6-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium thiocyanate, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone, or amines in ethanol.

Major Products Formed

    Oxidation: Formation of (4-Bromo-2-carboxy-6-methoxyphenoxy)acetic acid.

    Reduction: Formation of (4-Bromo-2-hydroxymethyl-6-methoxyphenoxy)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:
Research has indicated that compounds similar to (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid exhibit significant antiviral properties. For example, derivatives of halogenated phenoxy compounds have shown high anti-HIV activity, with effective concentrations (EC50) below 10 nM . This suggests that modifications to the phenoxy structure can enhance antiviral potency, indicating a pathway for developing new antiviral agents.

2. Anticancer Potential:
The compound's structural features may also contribute to anticancer activity. Studies on related compounds have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines, with some showing low nanomolar inhibitory concentrations against specific cancer targets . This highlights the potential for this compound in targeted cancer therapies.

Materials Science Applications

1. Polymer Chemistry:
The incorporation of this compound into polymer formulations has been explored for creating film-forming polymers used in antifouling paints. These polymers are designed to be water-insoluble yet erodible, providing protective coatings that resist biological fouling in marine environments . This application not only enhances the longevity of marine vessels but also minimizes environmental impact.

Biological Studies

1. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has been investigated, particularly concerning purine nucleoside phosphorylase (PNP), an important target in treating T-cell malignancies and certain infections . The design of inhibitors based on similar structural frameworks has led to compounds with high selectivity and potency against pathogenic enzymes.

Case Studies

Study Focus Findings
Study on Anti-HIV ActivityEvaluation of halogenated phenoxy derivativesCompounds exhibited EC50 values < 10 nM against HIV strains, indicating strong antiviral activity .
Cancer Cell Line TestingCytotoxicity assessment on T-lymphoblastic linesSelective cytotoxicity observed with IC50 values as low as 9 nM for specific inhibitors derived from similar structures .
Polymer DevelopmentSynthesis of antifouling coatingsDevelopment of water erodible polymers utilizing this compound for enhanced marine protection .

Mechanism of Action

The mechanism of action of (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare (4-bromo-2-formyl-6-methoxyphenoxy)acetic acid with structurally related derivatives, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Key Differences Potential Applications
This compound 20037-38-1 C₁₀H₉BrO₅ -Br, -CHO, -OCH₃, -COOH Reference compound Organic synthesis, metal chelation
Ethyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate 20037-36-9 C₁₂H₁₃BrO₅ -Br, -CHO, -OCH₃, -COOEt (ester) Ester group instead of -COOH Prodrugs, lipophilic intermediates
2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid 742094-84-4 C₉H₈BrClO₃ -Br, -Cl, -CH₃, -COOH Chloro and methyl substituents Herbicides, polymer additives
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid 426231-89-2 C₁₆H₁₃BrO₅ -Br, -CHO, -OCH₃, -COOH, -CH₂-Ph Benzyl spacer added Metal-organic frameworks (MOFs)
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide Y501-6210 C₁₇H₁₅BrN₂O₄ -Br, -CHO, -OCH₃, -CONH-Ar Amide linkage to aromatic ring Drug discovery, enzyme inhibitors

Key Observations

Functional Group Influence: Carboxylic Acid (-COOH): Enhances water solubility and metal-binding capacity. The parent compound’s -COOH group enables applications in chelation (e.g., uranium adsorption in biochar systems) . Ester (-COOEt): Ethyl ester derivatives (e.g., CAS 20037-36-9) exhibit increased lipophilicity, making them suitable for prodrug formulations .

Substituent Effects: Bromine: The electron-withdrawing Br atom increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to non-halogenated analogs . Formyl (-CHO): This group allows for Schiff base formation, useful in synthesizing imine-linked polymers or coordination complexes . Chloro/Methyl: Chloro substituents (e.g., CAS 742094-84-4) enhance stability, while methyl groups improve steric hindrance, affecting reaction kinetics .

Adsorption and Reactivity: The parent compound’s -COOH and -CHO groups mimic functionalized biochar (ASBB) surfaces, which show high uranium adsorption via monodentate coordination with -COO⁻ groups . Similar derivatives could be tailored for selective metal recovery. Ester and amide variants may exhibit reduced adsorption efficiency compared to the -COOH form due to weaker ionic interactions .

Table 2: Adsorption Performance Comparison

Compound Type Functional Groups Uranium Adsorption Capacity (mg/g) Optimal pH Key Mechanism
ASBB (acetic acid-modified) -COOH, -COO⁻, -OH 97.8% removal at 0.30 g/L dosage 6.0 Monodentate coordination
Parent Compound (target) -COOH, -CHO, -OCH₃, -Br Not directly studied Inferred ~6.0 Potential chelation via -COO⁻
Ethyl Ester Derivative -COOEt, -CHO, -Br Likely lower than -COOH form N/A Limited ionic interaction

Biological Activity

(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Bromine atom : Influences reactivity and biological interactions.
  • Formyl group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Methoxyphenoxy moiety : Contributes to the compound's overall reactivity and biological activity.

Its molecular formula is C13H11BrO4C_{13}H_{11}BrO_4, with a molecular weight of approximately 313.13 g/mol.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the formyl group allows for potential covalent modifications to proteins, while the bromine atom may enhance molecular recognition through halogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , similar to other compounds with analogous structures. The presence of functional groups such as methoxy and formyl may contribute to this activity by facilitating interactions with microbial targets.

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties . Compounds with similar structural features have shown efficacy in targeting cancer cell lines, indicating potential pathways for therapeutic development.

Anti-inflammatory and Antioxidant Activities

Compounds containing methoxy and formyl groups are often associated with anti-inflammatory and antioxidant activities. Biological assays are underway to evaluate these effects quantitatively, focusing on dose-response relationships to assess both efficacy and toxicity.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityInvestigated for potential antimicrobial effects; compounds with similar structures have shown effectiveness against various pathogens.
Anticancer PropertiesInitial evaluations indicate potential cytotoxicity against specific cancer cell lines; further studies needed for validation.
Structure-Activity RelationshipExplored how modifications in structure influence biological efficacy; variations in halogens (bromine vs. chlorine) affect reactivity and activity profiles.

Future Directions

The ongoing research into this compound suggests a promising avenue for drug development, particularly in targeting microbial infections and cancer therapies. Further investigations are required to elucidate its mechanisms of action, optimize its biological activity, and assess safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid, and how is regioselectivity achieved during bromination?

  • Methodology : The compound can be synthesized via regioselective bromination of a precursor (e.g., 4-methoxyphenoxyacetic acid) using bromine in acetic acid under controlled conditions. Critical parameters include:

  • Temperature : Room temperature (20–25°C) to minimize side reactions.
  • Solvent : Acetic acid acts as both solvent and proton donor, directing bromine to the para position relative to electron-donating groups (e.g., methoxy) .
  • Stoichiometry : Equimolar bromine to precursor ratio ensures complete conversion without over-bromination.
    • Regioselectivity : Electron-donating substituents (e.g., methoxy) direct bromine to the para position, while steric effects from the formyl group influence substitution patterns .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Peaks for formyl protons (δ ~10.0 ppm), methoxy groups (δ ~3.8–4.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .
  • ¹³C NMR : Carbonyl carbons (acetic acid: δ ~170 ppm; formyl: δ ~190 ppm) and brominated aromatic carbons (δ ~115–130 ppm) provide structural validation.
    • X-ray Crystallography :
  • Unit cell parameters : Monoclinic system (space group P21/c) with dimensions a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, β = 113.67° .
  • Hydrogen bonding : Centrosymmetric dimers linked via R₂²(8) motifs (O–H···O bonds, ~2.6–2.8 Å) stabilize the crystal lattice .

Advanced Research Questions

Q. How do substituents influence molecular conformation and intermolecular interactions in the crystal lattice?

  • Structural Analysis :

  • Dihedral angles : The formyl group is nearly coplanar with the phenyl ring (torsion angle ~1.2°), while the acetic acid moiety is perpendicular (dihedral angle ~78°) .
  • Electronic effects : Electron-withdrawing bromine increases C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe), altering ring distortion and packing efficiency .
    • Implications : These geometric features affect solubility, melting points, and reactivity in solid-state reactions .

Q. What mechanistic insights explain the reactivity of the formyl and bromo groups in derivatization reactions?

  • Formyl Group :

  • Condensation reactions : Reacts with amines or hydrazines to form Schiff bases or hydrazones, useful in synthesizing heterocyclic compounds (e.g., triazoles) .
  • Electrophilic substitution : Activates the ring for further functionalization (e.g., nitration).
    • Bromo Group :
  • Nucleophilic substitution : Acts as a leaving group in Suzuki couplings or Ullmann reactions for biaryl synthesis .
  • Radical reactions : Participates in photo-induced cross-couplings for C–Br bond activation .

Q. How is this compound utilized as an intermediate in medicinal chemistry, particularly for antimitotic agents?

  • Case Study : Combretastatin A-4 Analogs:

  • Synthetic pathway : Perkin condensation of the formyl group with malonic acid derivatives, followed by decarboxylation, yields stilbene derivatives with tubulin-binding activity .
  • Purification : Recrystallization from ethanol/water mixtures produces high-purity intermediates suitable for preclinical testing .
    • Biological relevance : Derivatives exhibit anti-angiogenic and cytotoxic properties, validated via in vitro assays (e.g., IC₅₀ values <1 μM in cancer cell lines) .

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